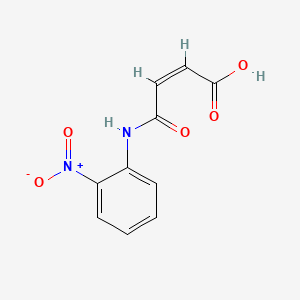

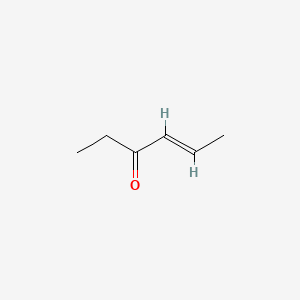

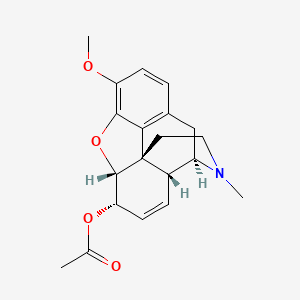

(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitroanilines are a class of chemical compounds which consist of an aniline ring coupled with a nitro group . They are typically yellow in color and come in the form of needles or powder .

Synthesis Analysis

Nitroanilines can be synthesized through various methods. One common method involves the nitration of aniline . Another method involves the use of feedstock building block 2-nitroaniline derivatives as precursors and methanol as the C1 source .Molecular Structure Analysis

The molecular structure of nitroanilines is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring . The exact structure and properties can vary depending on the positions of these groups on the benzene ring.Chemical Reactions Analysis

Nitroanilines can undergo various chemical reactions. For instance, they can react explosively with ethylene oxide at high temperatures . They are also known to be sensitive to light and can undergo violent chemical changes at elevated temperatures and pressures .Physical And Chemical Properties Analysis

Nitroanilines are typically insoluble in water . They can cause serious or permanent injury and must be preheated before ignition can occur . They readily undergo violent chemical changes at elevated temperatures and pressures .Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Properties

- Antimicrobial Activity : N-Substituted 4-aryl-2-hydroxy-4-oxobut-2-enoic acid hydrazides and their metal complexes, which are related to (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid, have shown antimicrobial activity. These compounds have been found to have activities comparable to or exceeding those of reference drugs, with low acute toxicities (Pulina et al., 2019).

- Antibacterial Study of Copper (II) Complexes : Copper (II) complexes with (Z)-4-(2-nitrophenylamino)-4-oxobut-2-enoic acid have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, showing more effectiveness than their ligands alone (Ramesh et al., 2016).

Catalysis and Chemical Reactions

- Organocatalyzed Michael Addition : The compound has been used in the organocatalyzed enantioselective Michael addition of aldehydes to nitro alkenes. This is a key reaction in organic chemistry for the formation of amino-nitro-cyclobutanes (Patora-Komisarska et al., 2011).

- Synthesis of Building Blocks : Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid are used as building blocks in the synthesis of biologically active compounds. An efficient protocol for their synthesis involves microwave assistance and ytterbium triflate catalyst (Tolstoluzhsky et al., 2008).

Photocatalysis and Environmental Applications

- Photocatalytic Degradation of Toxic Phenols : The degradation of toxic phenols, which are environmental pollutants, can be catalyzed by compounds such as (Z)-4-oxobut-2-enoic acid. This process is significant in the treatment of wastewater and environmental remediation (Rani & Shanker, 2018).

Sensing and Detection Applications

- Sensing of Fe3+ and Al3+ Ions : A luminescent Tb-MOF material, which includes a compound related to (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid, has been used for the highly selective detection of Fe3+ and Al3+ ions (Chen et al., 2017).

Biological and Pharmacological Studies

- DNA Interaction and Antitumor Activities : The compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, a derivative, has shown interaction with DNA and exhibits potential antitumor and antioxidant activities. This indicates its relevance in pharmacological and biological research (Sirajuddin et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5/c13-9(5-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-6H,(H,11,13)(H,14,15)/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJRLNBGSCFUBL-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid | |

CAS RN |

42537-58-6 |

Source

|

| Record name | NSC82232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)pyridinium chloride](/img/structure/B1236427.png)

![1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide](/img/structure/B1236435.png)

![1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1236442.png)

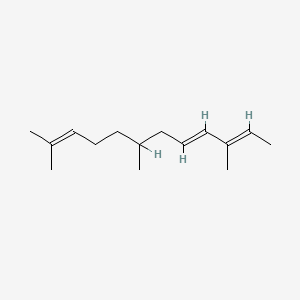

![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1236447.png)